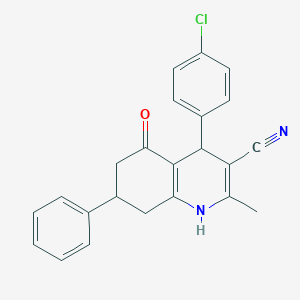
4-(4-Chlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Chlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups such as a chlorophenyl, methyl, phenyl, and a nitrile group. The presence of these groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
准备方法
The synthesis of 4-(4-Chlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chlorobenzaldehyde with aniline derivatives in the presence of a catalyst can lead to the formation of the quinoline core. Subsequent functionalization steps, such as nitrile group introduction and phenyl substitution, are carried out using specific reagents and conditions .
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .
化学反应分析
4-(4-Chlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
4-(4-Chlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has a wide range of scientific research applications:
作用机制
The mechanism of action of 4-(4-Chlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
4-(4-Chlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can be compared with other similar compounds, such as:
4-(4-Chlorophenyl)Imidazole: This compound shares the chlorophenyl group but has an imidazole core instead of a quinoline core.
Bis(4-chlorophenyl) sulfone: This compound contains two chlorophenyl groups and a sulfone linkage, differing significantly in structure and properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the quinoline core, which imparts distinct chemical and biological properties.
属性
分子式 |
C23H19ClN2O |
|---|---|
分子量 |
374.9g/mol |
IUPAC 名称 |
4-(4-chlorophenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C23H19ClN2O/c1-14-19(13-25)22(16-7-9-18(24)10-8-16)23-20(26-14)11-17(12-21(23)27)15-5-3-2-4-6-15/h2-10,17,22,26H,11-12H2,1H3 |
InChI 键 |
ZWACPOASERSGFC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl)C#N |
规范 SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3'-(3-CHLORO-2-METHYLPHENYL)-4-(4-METHYLPHENYL)-2-PHENYL-2H,3'H-SPIRO[PHTHALAZINE-1,2'-[1,3,4]THIADIAZOL]-5'-YL]ETHAN-1-ONE](/img/structure/B393992.png)
![Ethyl [5-bromo-4-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenoxy]acetate](/img/structure/B393993.png)
![ETHYL (2E)-5-(3,4-DIMETHOXYPHENYL)-2-[(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B393995.png)
![ethyl (2E)-5-(1,3-benzodioxol-5-yl)-2-[(5-bromo-2-methoxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B393996.png)
![3'-(3-chlorophenyl)-5'-methyl-1,3-dihydrospiro(2H-indole-3.2'-[1,3]-thiazolidine)-2,4'-dione](/img/structure/B394001.png)
![methyl 2-({[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B394002.png)
![2-[3-methoxy-4-(1-naphthylmethoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B394003.png)
![ethyl 3'-(4-bromophenyl)-3,3-diphenyl-3H,3'H-spiro[2-benzothiophene-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B394004.png)
![ETHYL (2E)-2-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B394006.png)
![ETHYL (2E)-5-(4-CHLOROPHENYL)-2-[(3,5-DIBROMO-4-HYDROXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B394007.png)
![(5E)-2-anilino-5-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B394008.png)
![ethyl 2-(2-bromo-4,5-dimethoxybenzylidene)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B394010.png)
![ethyl 3'-(4-methylphenyl)-2,4-diphenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B394011.png)
![1-[3'-(3-CHLOROPHENYL)-4-(4-METHYLPHENYL)-2-PHENYL-2H,3'H-SPIRO[PHTHALAZINE-1,2'-[1,3,4]THIADIAZOL]-5'-YL]ETHAN-1-ONE](/img/structure/B394013.png)
